molecular formula C13H14F4O2 B7993739 2,2,2-Trifluoro-1-(3-fluoro-5-(pentyloxy)phenyl)ethanone

2,2,2-Trifluoro-1-(3-fluoro-5-(pentyloxy)phenyl)ethanone

Cat. No.: B7993739
M. Wt: 278.24 g/mol
InChI Key: JJHHABZOTYISGZ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(3-fluoro-5-(pentyloxy)phenyl)ethanone is an organic compound with the molecular formula C13H14F4O2. It is characterized by the presence of trifluoromethyl and fluoro substituents on a phenyl ring, along with a pentyloxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(3-fluoro-5-(pentyloxy)phenyl)ethanone typically involves the reaction of a suitable phenyl derivative with trifluoroacetic anhydride in the presence of a catalyst. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve techniques such as recrystallization and chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(3-fluoro-5-(pentyloxy)phenyl)ethanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

2,2,2-Trifluoro-1-(3-fluoro-5-(pentyloxy)phenyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism by which 2,2,2-Trifluoro-1-(3-fluoro-5-(pentyloxy)phenyl)ethanone exerts its effects involves interactions with specific molecular targets. The trifluoromethyl and fluoro groups can enhance the compound’s binding affinity to certain enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-(3-fluoro-5-(pentyloxy)phenyl)ethanone is unique due to the presence of both pentyloxy and fluoro substituents, which can influence its chemical reactivity and biological activity. These features make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2,2,2-trifluoro-1-(3-fluoro-5-pentoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F4O2/c1-2-3-4-5-19-11-7-9(6-10(14)8-11)12(18)13(15,16)17/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHHABZOTYISGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC(=CC(=C1)C(=O)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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